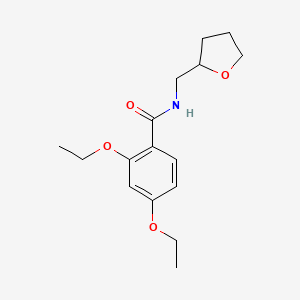
6,7-dimethoxy-2-(1H-1,2,3-triazol-5-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-2-(1H-1,2,3-triazol-5-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has garnered significant interest in the scientific community due to its potential applications in biochemical and physiological research. The compound is a tetrahydroisoquinoline derivative that contains a triazole ring, which makes it a unique molecule with interesting properties.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-(1H-1,2,3-triazol-5-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed that the compound interacts with specific enzymes and proteins in the body, leading to changes in their activity and function. The triazole ring present in the molecule is thought to play a key role in its ability to interact with these targets.
Biochemical and Physiological Effects:
Studies have shown that 6,7-dimethoxy-2-(1H-1,2,3-triazol-5-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has several biochemical and physiological effects. The compound has been shown to increase the activity of certain enzymes involved in the breakdown of acetylcholine, which is a neurotransmitter that plays a key role in cognitive function. Additionally, the compound has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6,7-dimethoxy-2-(1H-1,2,3-triazol-5-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to modulate the activity of specific enzymes and proteins. This makes it a useful tool for studying the function of these targets in various physiological and pathological processes. However, one limitation of using the compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 6,7-dimethoxy-2-(1H-1,2,3-triazol-5-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline. One potential area of research is the development of more potent and selective analogs of the compound, which may have improved activity and reduced toxicity. Additionally, the compound could be studied for its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Finally, the compound could be studied for its potential as a cognitive enhancer, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesis Methods
The synthesis of 6,7-dimethoxy-2-(1H-1,2,3-triazol-5-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline involves the condensation of 2,3,4,5-tetrahydro-1H-isoquinoline-6,7-diol with 1-(azidomethyl)-1H-1,2,3-triazole-4-carboxylic acid tert-butyl ester in the presence of triethylamine. The resulting compound is then deprotected using trifluoroacetic acid to yield the final product.
Scientific Research Applications
6,7-dimethoxy-2-(1H-1,2,3-triazol-5-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have potential applications in biochemical and physiological research. The compound has been studied for its ability to modulate the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. Additionally, the compound has been shown to inhibit the growth of certain cancer cell lines.
properties
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2H-triazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-20-12-5-9-3-4-18(8-10(9)6-13(12)21-2)14(19)11-7-15-17-16-11/h5-7H,3-4,8H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNCUZBZNDAVLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NNN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-2-(1H-1,2,3-triazol-5-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5293375.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5293381.png)

![6-cyclopentyl-N,1-dimethyl-N-[(3-methyl-2-pyridinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5293400.png)
![N-[1-(2-propoxyphenyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5293410.png)
![N,N-dimethyl-5-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)-2-pyrimidinamine](/img/structure/B5293415.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-2,3'-bipyridine-5-carboxamide](/img/structure/B5293422.png)
![N-[3-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B5293429.png)
![N-(cyclopropylmethyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5293444.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B5293462.png)
![5-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-2(1H)-one](/img/structure/B5293471.png)
![5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}-N-propylpyrimidin-2-amine](/img/structure/B5293477.png)
